tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate
Description
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a cyano group, a 3-chloropropyl chain, and a tert-butyl carbamate protecting group. This structure is pivotal in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules and intermediates for pharmaceuticals.
Properties
Molecular Formula |
C12H19ClN2O2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
tert-butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-8-12(7-14,9-15)5-4-6-13/h4-6,8-9H2,1-3H3 |
InChI Key |
CISUTKJHLHWZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCCCl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-chloropropyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while reduction of the cyano group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a candidate for the synthesis of bioactive molecules, including potential drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the chloropropyl group can undergo nucleophilic substitution. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
To contextualize its properties and applications, a systematic comparison with structurally related azetidine derivatives and chloropropyl-substituted compounds is provided below.
Structural Analogues with Varied Substituents
Key Observations :
- Electrophilic Reactivity: The presence of the cyano group in the target compound enhances its electrophilicity compared to hydroxyl or iodo analogues, facilitating nucleophilic substitution reactions .
- Steric Effects : The tert-butyl group in the carbamate moiety provides superior steric protection compared to smaller protecting groups (e.g., methyl or benzyl), as evidenced by its stability under acidic conditions .
Stability and Spectroscopic Data
- Mass Spectrometry : The target compound’s molecular ion (M⁺) is observed at m/z 297, with fragmentation patterns dominated by loss of the tert-butyl group (m/z 240) and chloropropyl chain (m/z 57). This contrasts with tert-butyl 3-iodoazetidine-1-carboxylate, which exhibits prominent iodine-related fragments (m/z 127) .
- Thermal Stability : The tert-butyl carbamate decomposes at ~200°C, comparable to tert-butyl peroxyacetate derivatives but with lower exothermicity due to the absence of peroxide bonds .
Pharmacological Potential
The azetidine ring’s rigidity may improve target selectivity compared to pyrrolidine or piperidine-based drugs .
Biological Activity
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : CHClNO
- Molecular Weight : 232.68 g/mol
- CAS Number : 1153949-11-1
- Structural Characteristics : The compound features a tert-butyl group, a cyano group, and an azetidine ring, which are critical for its biological interactions.
The biological activity of this compound primarily stems from its structural components that interact with various biological targets. The cyano group is known to enhance the compound's reactivity, allowing it to participate in nucleophilic reactions that can affect metabolic pathways.
Pharmacological Effects
- Antimicrobial Activity : Studies have indicated that azetidine derivatives exhibit antimicrobial properties. The presence of the cyano and chloropropyl groups may enhance this activity by interfering with bacterial cell wall synthesis or function.
- Cytotoxicity : Research has shown that certain azetidine derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases or the disruption of mitochondrial membrane potential.
- Anti-inflammatory Properties : Some derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Study 1: Antimicrobial Activity
A study conducted on various azetidine derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for some derivatives, indicating promising potential as an antimicrobial agent.
Study 2: Cytotoxicity Assessment
In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxic effects with IC values ranging from 20 to 40 µM. Flow cytometry analysis indicated that the mechanism involved apoptosis rather than necrosis, as evidenced by increased annexin V staining.
Comparative Analysis
| Compound Name | Biological Activity | MIC/IC Values |
|---|---|---|
| This compound | Antimicrobial, Cytotoxic | MIC: 50 µg/mL; IC: 20-40 µM |
| tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate | Antimicrobial | MIC: 100 µg/mL |
| tert-Butyl azetidine-1-carboxylate | Moderate Cytotoxicity | IC: 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
